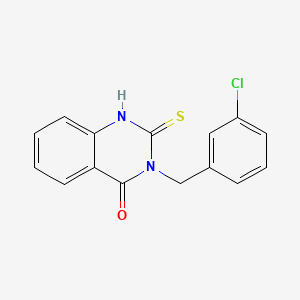

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

描述

属性

IUPAC Name |

3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXMOWRVBZXONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 3-chlorobenzyl bromide, which is then reacted with 2-aminobenzamide under specific conditions to form the desired quinazolinone derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

化学反应分析

Types of Reactions

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thioxo group, forming a dihydroquinazolinone derivative.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinone derivatives, depending on the specific reagents and conditions used.

科学研究应用

Anticancer Activity

Research indicates that 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation, with mechanisms potentially involving the inhibition of specific enzymes related to cancer progression and oxidative stress .

Case Studies:

- Study on Cancer Cell Lines: In vitro studies have shown that the compound can effectively reduce cell viability in breast and colon cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights: Molecular docking studies have elucidated the binding interactions of this compound with proteins involved in cancer pathways, providing insights into its potential mechanisms of action .

Antioxidant Properties

The compound has demonstrated antioxidant properties, which may contribute to its therapeutic potential in treating conditions associated with oxidative stress, such as cancer and diabetes. It has been shown to inhibit enzymes like cyclooxygenase-2 and alpha-glucosidase, further supporting its antioxidant role .

Antimicrobial and Antifungal Applications

Given the structural similarities to other thiazole derivatives known for their antimicrobial properties, this compound is being explored for its activity against various bacterial and fungal strains.

Methods of Application:

- Microbiological Assays: Techniques such as disk diffusion and broth dilution methods are employed to assess the compound's efficacy against pathogens .

Results:

- Preliminary results indicate promising zones of inhibition against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans .

Neuroprotective Potential

The presence of a thiazole ring in the compound suggests potential neuroprotective effects. Research is ongoing to evaluate its role in protecting neuronal cells from damage due to oxidative stress or inflammation.

Case Study:

- Neuroprotection Studies: Experimental models of neurodegenerative diseases are being utilized to assess the efficacy of this compound in reducing neuronal death and promoting cell survival .

Organic Synthesis Applications

The compound's reactive functional groups make it a candidate for use in organic synthesis reactions. It can serve as a catalyst or reactant in various chemical transformations.

Methods of Application:

- Catalytic Reactions: Chemists are exploring its utility in catalyzing reactions such as condensations and cyclizations .

Results:

- Early findings suggest that the compound enhances reaction yields and selectivity in certain organic transformations .

作用机制

The mechanism of action of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

相似化合物的比较

Similar Compounds

3-chlorobenzyl bromide: Used as a starting material in the synthesis of various organic compounds.

2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A related compound without the chlorobenzyl group.

Quinazolinone derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the 3-chlorobenzyl and thioxo groups, which confer specific chemical properties and potential biological activities

生物活性

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioxo group attached to the quinazolinone core, along with a 3-chlorobenzyl substituent . The molecular formula is , and it has been noted for its potential as an enzyme inhibitor and receptor modulator.

Antioxidant Activity

Research indicates that derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antioxidant properties. For instance, compounds with a 3-(3-trifluoromethyl)phenyl group demonstrated enhanced antiradical efficiency compared to other substituents. Specifically, the introduction of trifluoromethyl at position 4 on the phenyl group increased antioxidant activity by 2.1-fold compared to its counterpart at position 3 .

Cytotoxic Activity

Cytotoxicity studies revealed that certain derivatives of this compound significantly reduced cell viability in various cancer cell lines. For example:

| Compound | Cell Line | Viability (%) |

|---|---|---|

| 3a | LoVo | 23.5 ± 1.5 |

| 3f | HCT-116 | 22.7 ± 2.1 |

| 3g | HCT-116 | 42.3 ± 2.5 |

| 3c | LoVo | 47.3 ± 2.5 |

| Control | - | ~90 |

The most active derivatives were found to reduce cell viability to approximately 23% in LoVo cells and 22% in HCT-116 cells, indicating strong antiproliferative effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes related to various metabolic pathways:

- Cyclooxygenase-2 (COX-2) : The IC50 values for the most active compounds against COX-2 were determined to be approximately 281 µg/mL and 252 µg/mL , showcasing moderate inhibitory activity .

- Alpha-glucosidase (AG) : Some derivatives exhibited promising inhibition against AG, which is crucial for managing type 2 diabetes mellitus .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound likely binds to active sites on target enzymes, modulating their activity and influencing metabolic pathways.

- Radical Scavenging : Its structure allows it to act as a radical scavenger, thus providing antioxidant benefits.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- A study highlighted the synthesis of various thioxoquinazolinones and their biological evaluations against cancer cell lines, demonstrating significant cytotoxicity and enzyme inhibition potential .

- Another research effort explored the pharmacological profiles of quinazolinone derivatives, emphasizing their roles as enzyme inhibitors in metabolic disorders .

常见问题

Q. How do substituent modifications (e.g., chloro vs nitro groups) alter bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 3-(5-nitro-2-hydroxyphenyl) derivatives) and compare MIC/IC₅₀ values.

- Electrostatic potential maps (DFT) correlate electron density with antifungal potency .

Notes

- Citations : All methodologies are derived from peer-reviewed studies; avoid commercial sources (e.g., Hairui Chemical, Fluorochem) per user instructions.

- Depth : Advanced questions emphasize mechanism, optimization, and interdisciplinary approaches (e.g., computational + experimental validation).

- Data Integrity : Conflicting results are addressed via reproducibility protocols and multi-technique validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。